molecular formula C8H5Br2N B2754852 2-Bromo-6-(bromomethyl)benzonitrile CAS No. 1243536-87-9

2-Bromo-6-(bromomethyl)benzonitrile

Cat. No.: B2754852
CAS No.: 1243536-87-9
M. Wt: 274.943
InChI Key: LYNUURAMENQBRI-UHFFFAOYSA-N
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Description

2-Bromo-6-(bromomethyl)benzonitrile is an organic compound with the molecular formula C8H5Br2N. It is a derivative of benzonitrile, where the benzene ring is substituted with bromine atoms at the 2 and 6 positions and a bromomethyl group at the 6 position. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-6-(bromomethyl)benzonitrile can be synthesized through several methods. One common method involves the bromination of 2-methylbenzonitrile. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(bromomethyl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Condensation Reactions: It can react with compounds like homophthalic anhydride to form complex heterocyclic structures.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). These reactions typically occur in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Condensation Reactions: Reactions with homophthalic anhydride are often carried out in the presence of a base such as potassium hydroxide (KOH) in solvents like ethanol or methanol.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include substituted benzonitriles with various functional groups.

    Condensation Reactions: Products include complex heterocyclic compounds such as indenoisoquinolines.

    Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.

Scientific Research Applications

2-Bromo-6-(bromomethyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(bromomethyl)benzonitrile depends on the specific reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In condensation reactions, the compound forms covalent bonds with other molecules, leading to the formation of complex structures. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(bromomethyl)benzonitrile
  • 2-Bromo-5-(bromomethyl)benzonitrile
  • 2-Bromo-3-(bromomethyl)benzonitrile

Uniqueness

2-Bromo-6-(bromomethyl)benzonitrile is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of bromine atoms at the 2 and 6 positions and a bromomethyl group at the 6 position provides distinct chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-bromo-6-(bromomethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2N/c9-4-6-2-1-3-8(10)7(6)5-11/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNUURAMENQBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C#N)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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